3-(4-ethoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S3/c1-3-27-16-10-8-15(9-11-16)25-18-17(30-21(25)28)19(26)24(2)20(23-18)29-12-13-4-6-14(22)7-5-13/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMNJZNBZOQQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=C(C=C4)F)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Thiazolo[4,5-d]pyrimidines have been investigated for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating specific signaling pathways. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. Research on related compounds has indicated that they can suppress inflammatory mediators such as TNF-alpha and IL-6. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Drug Development
Given its promising biological activities, this compound is being explored for drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity. Collaborative efforts in medicinal chemistry aim to optimize its pharmacokinetic properties.
Combination Therapies
There is potential for using this compound in combination therapies for enhanced therapeutic effects. For example, combining it with existing antimicrobial or anticancer agents may lead to synergistic effects, improving treatment outcomes.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazolo[4,5-d]pyrimidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis through activation of caspase pathways. These findings suggest its potential as a lead compound in anticancer drug development.
- Inflammation Models : Animal models of inflammation showed that administration of the compound reduced paw edema significantly compared to control groups, indicating its potential use in treating inflammatory disorders.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (-S-) and sulfanylidene (=S) groups are primary sites for nucleophilic substitution.
Sulfanyl Group Reactivity
-
The [(4-fluorophenyl)methyl]sulfanyl substituent at position 5 undergoes nucleophilic displacement under alkaline conditions. For example, treatment with amines (e.g., piperidine) or alcohols in the presence of a base (e.g., K₂CO₃) replaces the sulfanyl group with amine or alkoxy moieties.
-
Thiol-disulfide exchange reactions are facilitated by oxidizing agents (e.g., I₂), enabling substitution with other thiols .
Sulfanylidene Reactivity
-
The 2-sulfanylidene group (=S) participates in cycloaddition reactions with dienophiles (e.g., maleic anhydride) under thermal conditions, forming fused heterocyclic systems .
Example Substitution Pathways
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C | 5-Piperidinyl derivative | |
| Ethanol | NaOH, reflux | 5-Ethoxy analog | |
| Thiophenol | I₂, CHCl₃, RT | Disulfide-linked dimer |
Oxidation Reactions
Sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones:
-
Controlled Oxidation : H₂O₂ or mCPBA in CH₂Cl₂ at 0–25°C converts the [(4-fluorophenyl)methyl]sulfanyl group to a sulfoxide .
-
Strong Oxidation : KMnO₄ in acidic medium oxidizes sulfanyl groups to sulfonic acids, though this may degrade the core structure .
Oxidation Products
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 85% | |
| mCPBA | Sulfone | 72% | |
| KMnO₄ (H₂SO₄) | Sulfonic acid (degradation) | 40% |
Ring-Opening and Rearrangements
The thiazolo[4,5-d]pyrimidinone core undergoes ring-opening under extreme conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the thiazole ring, yielding a pyrimidine-thiol intermediate .
-
Base-Mediated Rearrangement : NaOH (10%) induces ring contraction, forming imidazo[4,5-d]pyrimidines .
Stability Under Ambient Conditions
-
Photostability : The compound is photosensitive; exposure to UV light (λ > 300 nm) causes decomposition of the sulfanylidene group.
-
Thermal Stability : Stable up to 150°C, but prolonged heating above 200°C leads to desulfurization .
Functionalization of Aromatic Substituents
-
4-Ethoxyphenyl Group : O-Dealkylation occurs with BBr₃ in CH₂Cl₂, yielding a phenolic derivative .
-
4-Fluorophenyl Group : Electrophilic substitution (e.g., nitration) is hindered by the electron-withdrawing fluorine atom .
Key Research Findings
Comparison with Similar Compounds
Structural Features
Table 1: Substituent Comparison of Thiazolo-Pyrimidine Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target’s 4-ethoxyphenyl (electron-donating) contrasts with 4-fluorophenyl (electron-withdrawing) in compound 2e . This difference may influence bioavailability and target binding.
- Sulfur Functionality : The sulfanylidene (C=S) in the target and compound 2e may enhance redox activity compared to oxo (C=O) groups in .
Key Observations :
- Multi-Component Reactions : and highlight the use of one-pot reactions for constructing thiazolo-pyrimidine cores, suggesting a feasible route for the target compound .
- Cyclization : Compound 2e was synthesized via cyclization, a method applicable to the target if thiourea intermediates are utilized .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Anticancer Potential: Compound 2e’s trifluoromethyl group correlates with ROS-mediated apoptosis, suggesting the target’s ethoxyphenyl and fluorobenzylsulfanyl groups may similarly modulate oxidative stress pathways .
- Antimicrobial Activity : Sulfur-containing derivatives (e.g., compound 13 in ) show broad-spectrum activity, implying the target’s sulfanyl groups could enhance efficacy against resistant strains .
Physicochemical Properties
Table 4: Physical Properties of Selected Derivatives
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | Low (lipophilic) | ~3.5 | - |
| 2e () | 259–260 | DMSO, DMF | ~2.8 | |
| Compound 3 () | 180–182 | Ethanol, Acetic acid | ~2.2 |
Key Observations :
- Thermal Stability : High melting points (e.g., 259–260°C for 2e) suggest crystalline stability, a trait the target may share due to its rigid core .
Preparation Methods
Synthesis of 4-Amino-2-(Methylthio)-N-(4-Ethoxyphenyl)thiazole-5-carboxamide
The synthesis begins with the preparation of the thiazole-5-carboxamide precursor. A modified Thorpe–Ziegler reaction was employed, where 4-ethoxyaniline (10 mmol) and methyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol) were condensed in acetone under basic conditions (LiOH, 12 mmol) at 60°C for 2 hours . The reaction mixture was acidified with HCl (1 M) to precipitate the intermediate, which was purified via recrystallization from ethanol/water (1:1).
Key data :
-
Yield: 85%
-
NMR (600 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 7.52 (d, J = 8.6 Hz, 2H, ArH), 6.87 (d, J = 8.6 Hz, 2H, ArH), 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 2.49 (s, 3H, SCH3), 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3) .
Cyclization to 6-Methyl-3-(4-Ethoxyphenyl)thiazolo[4,5-d]pyrimidin-7(6H)-one
The carboxamide intermediate (5 mmol) was cyclized using triethyl orthoformate (15 mmol) and camphorsulfonic acid (CSA, 0.5 mmol) in ethanol at 70°C for 3 hours . The reaction progress was monitored by TLC (hexane/ethyl acetate, 3:1), and the product was isolated via flash chromatography (SiO2, hexane/ethyl acetate 4:1).
Key data :
Oxidation to 2-(Methylsulfonyl) Derivative
The methylthio group at position 2 was oxidized to a sulfonyl group using meta-chloroperbenzoic acid (mCPBA, 2.2 equiv) in dichloromethane at 0°C to room temperature for 12 hours . Excess oxidant was quenched with NaHCO3, and the product was extracted with CH2Cl2.
Key data :
-
Yield: 89%
-
NMR (150 MHz, CDCl3): δ 173.8 (C=O), 165.3 (C-SO2), 158.1 (ArC-O), 131.4–116.2 (ArC), 63.5 (OCH2CH3), 42.1 (SO2CH3), 14.1 (OCH2CH3) .
Introduction of [(4-Fluorophenyl)methyl]sulfanyl Group at Position 5
The sulfonyl intermediate (3 mmol) was treated with (4-fluorophenyl)methanethiol (6 mmol) and triethylamine (9 mmol) in dry DMF at 50°C for 6 hours . The reaction mixture was poured into ice-water, and the precipitate was filtered and washed with methanol.
Key data :
-
Yield: 65%
-
NMR (600 MHz, CDCl3): δ 7.45–7.41 (m, 2H, ArH), 7.12–7.08 (m, 2H, ArH), 4.38 (s, 2H, SCH2Ar), 3.98 (q, J = 7.0 Hz, 2H, OCH2CH3), 2.87 (s, 3H, SCH3), 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3) .
Formation of 2-Sulfanylidene via Thionation
The final thionation step employed Lawesson’s reagent (1.2 equiv) in toluene under reflux for 4 hours . The solvent was evaporated, and the residue was purified via preparative TLC (CH2Cl2/MeOH 20:1).
Key data :
Structural Confirmation and Purity Analysis
The compound was characterized by , NMR, and HRMS (Table 1). Purity (>98%) was confirmed via HPLC (C18 column, MeCN/H2O 70:30, flow rate 1 mL/min).
Table 1. Spectroscopic Data for Target Compound
| Parameter | Value |
|---|---|
| NMR (CDCl3) | δ 7.42 (d, J = 8.6 Hz, 2H), 7.08 (d, J = 8.6 Hz, 2H), 4.35 (s, 2H), 3.95 (q, J = 7.0 Hz, 2H), 2.84 (s, 3H), 1.35 (t, J = 7.0 Hz, 3H) |
| NMR (CDCl3) | δ 177.2 (C=O), 165.1 (C=S), 158.0 (ArC-O), 134.5–115.3 (ArC), 63.4 (OCH2CH3), 42.0 (SCH2Ar), 16.2 (SCH3), 14.0 (OCH2CH3) |
| HRMS (ESI) | 490.0683 ([M + H]+, calcd 490.0687) |
Q & A
Q. What are the key synthetic routes for synthesizing 3-(4-ethoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-2-sulfanylidene-thiazolo[4,5-d]pyrimidin-7-one?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A common approach involves:
Thiazolo[4,5-d]pyrimidine core formation : Reacting 3-(4-ethoxyphenyl)thiosemicarbazide with chloroacetic acid under reflux in acetic acid and DMF to form the thiazolidinone intermediate .
Sulfanyl group introduction : Coupling the intermediate with 4-fluorobenzyl mercaptan via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
Oxidation and cyclization : Using sodium acetate as a base and refluxing in ethanol to finalize the thione group and stabilize the fused ring system .
Critical parameters include reaction time (2–4 hours for reflux steps) and stoichiometric control of sulfanylating agents to avoid byproducts.
Q. How can researchers purify and characterize this compound effectively?
- Methodological Answer :
- Purification : Recrystallization from DMF-acetic acid (1:2 v/v) yields >95% purity, monitored by TLC (silica gel, chloroform:methanol 9:1) .
- Characterization :
- ¹H/¹³C NMR : Key peaks include δ ~7.2–7.4 ppm (aromatic protons from ethoxyphenyl/fluorophenyl groups) and δ ~160–165 ppm (C=S and carbonyl carbons) .
- IR Spectroscopy : Confirm C=S (1166 cm⁻¹) and C=O (1668 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ ions with m/z matching the molecular formula (e.g., ~470–480 Da) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for thiazolo[4,5-d]pyrimidines be resolved?
- Methodological Answer : Discrepancies in bond lengths or ring conformations (e.g., thione vs. thiol tautomers) require:
- High-resolution X-ray diffraction : Use SHELXL (v.2018+) for refinement, applying restraints for disordered atoms (e.g., sulfanyl groups) .
- Validation tools : Cross-check with CCDC databases (e.g., compare with similar compounds like ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene] derivatives ).
- Computational modeling : Optimize geometries using DFT (B3LYP/6-31G*) to compare experimental vs. theoretical bond angles .
Q. What strategies address conflicting reports on this compound’s biological activity?
- Methodological Answer :
- Standardized bioassays : Replicate anticancer activity tests (e.g., MTT assay on HeLa cells) using identical protocols (24-hour incubation, 10 µM dose) to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, Acta Pharm) to identify trends in IC₅₀ values against specific cancer cell lines .
Q. How can flow chemistry optimize the scalability of thiazolo[4,5-d]pyrimidine synthesis?
- Methodological Answer :
- Continuous-flow reactors : Use microfluidic systems to control exothermic steps (e.g., cyclization) at 80°C with residence times <10 minutes, improving yield by 15–20% compared to batch methods .
- Design of Experiments (DoE) : Apply factorial designs (e.g., 3² factors: temperature, reagent ratio) to identify critical parameters. For example, optimize the molar ratio of 4-fluorobenzyl mercaptan to core intermediate (1.2:1) .
- In-line analytics : Integrate UV-Vis spectroscopy (λ = 280 nm) for real-time monitoring of intermediate formation .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
